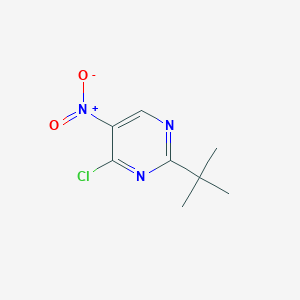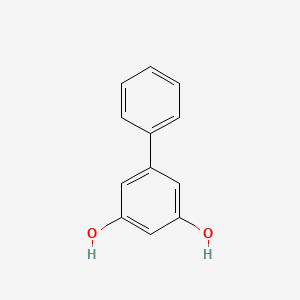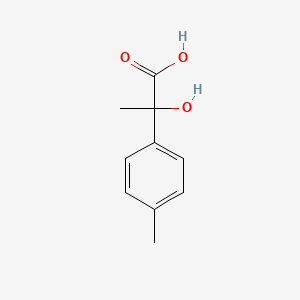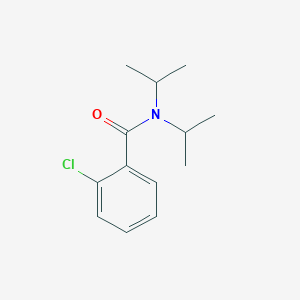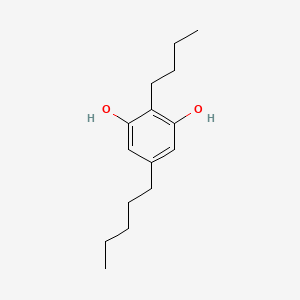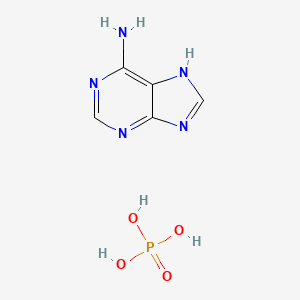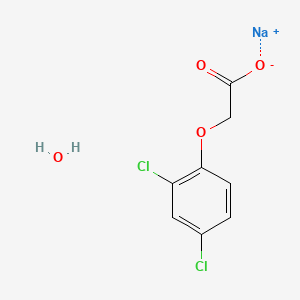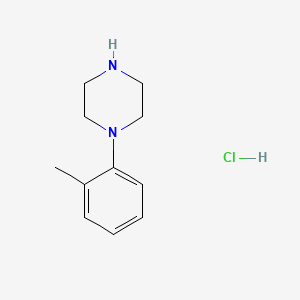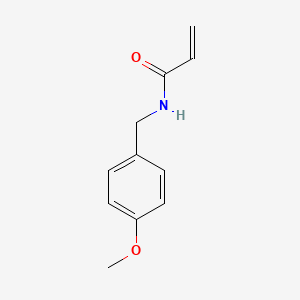
1,4-Diamino-2,3-dichloroanthraquinone
Descripción general
Descripción
1,4-Diamino-2,3-dichloroanthraquinone, also known as disperse violet 28, is an important dyestuff intermediate . It is used in dyes and marine flares . It is a purple to black crystalline powder .
Synthesis Analysis
The synthesis of 1,4-Diamino-2,3-dichloroanthraquinone involves dissolving 1,4-diamino-anthraquinone leuco body as a raw material in a chlorobenzene solvent . The mixture is insulated at 30-132°C for 30-60 minutes until it is fully dissolved. Sulfuric chloride is then added dropwise at 45-60°C .Molecular Structure Analysis
The molecular formula of 1,4-Diamino-2,3-dichloroanthraquinone is C14H8Cl2N2O2 . Its molecular weight is 307.14 . The InChI code is 1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2 .Chemical Reactions Analysis
1,4-Diaminoanthraquinone is reacted with sodium dithionite to produce 1,4-diamino-2,3-dihydroanthraquinone . In another reaction, 1,4-diamino-2,3-dichloroanthraquinone is reacted with boric acid in the absence of any additional condensation agent, and the reaction product is treated with an alkali metal sulphite .Physical And Chemical Properties Analysis
1,4-Diamino-2,3-dichloroanthraquinone is a solid at room temperature . It has a boiling point of 601.4°C at 760 mmHg and a melting point of 295°C . The particle size distribution is in the range of 150 micron to 53 micron .Aplicaciones Científicas De Investigación
Solubility in Supercritical Carbon Dioxide
Research by Alwi and Tamura (2015) investigated the solubility of 1,4-diamino-2,3-dichloroanthraquinone in supercritical carbon dioxide (sc-CO2). They found that its solubility is significantly higher compared to other anthraquinone derivatives. This increased solubility is attributed to the addition of the 2,3-dichloro group to 1,4-diaminoanthraquinone. This study suggests potential applications in processes utilizing sc-CO2 as a solvent or medium (Alwi & Tamura, 2015).
Palladium-Catalysed Amination
Beletskaya et al. (2005) described the synthesis of diamino derivatives of anthracene and anthraquinone using palladium-catalysed coupling. This method facilitates the creation of a variety of new macrocycles incorporating anthracene or anthraquinone moieties, indicating its usefulness in the synthesis of complex organic compounds (Beletskaya et al., 2005).
Fluorescent Probe for Copper (II) Ion
Udhayakumari et al. (2014) developed a fluorescent probe for selective detection of Cu2+ ions using commercially available compounds, including 1,4-diaminoanthraquinone. This probe showed a significant fluorescence turn-on due to the inhibition of photoinduced electron transfer mechanism, highlighting its potential in environmental and biological systems for monitoring copper ions (Udhayakumari et al., 2014).
Vibrational Spectroscopy Analysis
Krishnakumar and Xavier (2005) conducted a vibrational spectroscopy study of 1,4-diaminoanthraquinone. They used Fourier-transform infrared spectroscopy (FTIR) and FT-Raman to analyze the vibrational frequencies and intensities, providing detailed insights into the molecular structure and behavior of this compound (Krishnakumar & Xavier, 2005).
Dyeing Properties and Crystal Structure
Meng et al. (2002) examined the crystal structure of 1,4-diamino-2,3-diphenoxyanthraquinone and its influence on dyeing properties. They found that the dye aggregation was influenced by the molecular structure, indicating its potential as a melting-reactive dye (Meng et al., 2002).
Photopolymerization Applications
Zhang et al. (2019) explored the use of diamino-anthraquinone derivatives in photopolymerization processes. They demonstrated the effectiveness of these compounds as versatile multicolor photoinitiators for various photopolymerization applications, highlighting their broad ground state light absorption capabilities (Zhang et al., 2019).
Tautomerism and Conformation Analysis
Fain et al. (2009) investigated the tautomerism and conformations of 1,4-diamino-9,10-anthraquinone. They found that it exists as an equilibrium mixture of various tautomeric and conformer forms, which is important for understanding the fine structure of its absorption (Fain et al., 2009).
Redox Flow Batteries Application
Geysens et al. (2020) investigated the solubility and electrochemical properties of 1,4-diaminoanthraquinones in organic redox flow batteries. Their study suggests these compounds as promising redox-active molecules for energy storage applications (Geysens et al., 2020).
Safety and Hazards
1,4-Diamino-2,3-dichloroanthraquinone is associated with several hazards. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Propiedades
IUPAC Name |
1,4-diamino-2,3-dichloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYAYVSWIPZDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058844 | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diamino-2,3-dichloroanthraquinone | |
CAS RN |
81-42-5, 70956-27-3 | |
| Record name | Disperse Violet 28 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diamino-2,3-dichloroanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diamino-2,3-dichloroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




